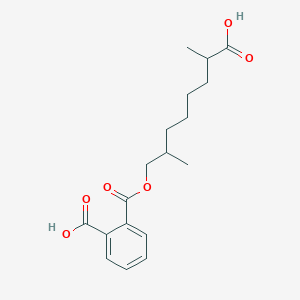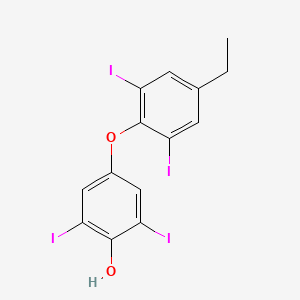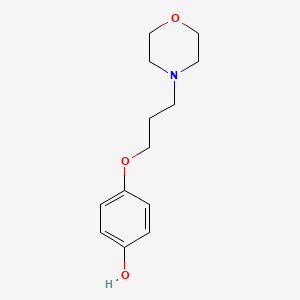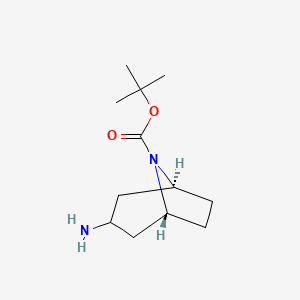
2,3,5,6-Tetrabromo-p-xylene-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives like 2,3,5,6-Tetrabromo-p-xylene-d6 often involves halogenation and deuterium substitution reactions. For example, p-xylene can undergo a Diels-Alder cycloaddition with ethylene and other precursors, as demonstrated in the synthesis of related compounds (Li, Head‐Gordon, & Bell, 2014). This foundational reaction is a critical step that can be modified to introduce bromine and deuterium atoms into the xylene framework.
Molecular Structure Analysis
The molecular structure of xylene derivatives is heavily influenced by the substitution pattern. Vibrational and electronic spectroscopic studies, along with NBO analysis, provide insights into the impact of substitutions like bromine on the molecular structure. For instance, studies on substituted p-xylene molecules have revealed that halogenation affects bond lengths, angles, and the overall stability of the compound (Bisong et al., 2020).
Aplicaciones Científicas De Investigación
Analytical Methodologies Development
The research by López et al. (2011) focused on developing and optimizing analytical procedures for determining new brominated flame retardants, including 2,3,5,6-tetrabromo-p-xylene, in sediments and suspended particulate matter. This study is significant due to the increasing use of such substances as substitutes for polybrominated diphenylethers (PBDEs) in response to more stringent legislation. The method involved pressurized liquid extraction followed by cleanup steps and gas chromatography–mass spectrometry for analysis. This was the first report on the occurrence of 2,3,5,6-tetrabromo-p-xylene and other additive flame retardants in the environment, indicating its role in environmental monitoring and safety assessment (López et al., 2011).
Synthesis and Chemical Properties
A study by Emmanuel A. Bisong et al. (2020) delved into the vibrational and interaction properties of p-xylene and its derivatives, including 2,3,5,6-tetrabromo-p-xylene. The research utilized computational methods to understand the basic chemistry and reactivity of these compounds, highlighting how substitution with different elements affects their chemical stability and reactivity. This work is crucial in understanding the electronic properties and biological activity potential of these compounds (Emmanuel A. Bisong et al., 2020).
Pharmaceutical Applications
The study by M. M. Ali et al. (2016) explored the vibrational spectra of α,α,ά,ά-Tetrabromo-p-Xylene (4αBX) for its potential pharmaceutical applications. The research provided insights into the molecule's structural bond parameters, vibrational group wavenumbers, charge distribution, and frontier molecular orbital levels. Moreover, it examined the compound's nonlinear optical activity and reactive sites, contributing valuable information for drug design and development (M. M. Ali et al., 2016).
Material Science and Engineering
In material science, the crystal structure and vibrational properties of α,α,α′,α′-tetrabromo-p-xylene were investigated by Steven Pellizzeri et al. (2014). The study, which utilized single-crystal X-ray diffraction and terahertz spectroscopy, uncovered the molecular packing and vibrational motions in the crystal lattice, providing insights valuable for designing materials with specific optical or mechanical properties (Steven Pellizzeri et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5,6-Tetrabromo-p-xylene-d6 involves the bromination of p-xylene-d6 using a mixture of bromine and acetic acid.", "Starting Materials": [ "p-xylene-d6", "Bromine", "Acetic acid" ], "Reaction": [ "Mix p-xylene-d6, bromine, and acetic acid in a reaction flask", "Heat the mixture to 60-70°C and stir for 24 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain 2,3,5,6-Tetrabromo-p-xylene-d6" ] } | |
Número CAS |
1007458-87-8 |
Nombre del producto |
2,3,5,6-Tetrabromo-p-xylene-d6 |
Fórmula molecular |
C₈D₆Br₄ |
Peso molecular |
427.79 |
Sinónimos |
1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene; 1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6; 1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)



